1-Cyclopropyl-5-(2-hydroxy-5-methylbenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
1-Cyclopropyl-5-(2-hydroxy-5-methylbenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a complex organic compound with the molecular formula C17H14N2O3 and a molecular weight of 294.3 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and chemical biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-5-(2-hydroxy-5-methylbenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. The starting materials often include cyclopropylamine, 2-hydroxy-5-methylbenzoic acid, and other reagents necessary for forming the pyridine ring and introducing the nitrile group. The reaction conditions usually require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and intermediates .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-5-(2-hydroxy-5-methylbenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the nitrile group would produce an amine .
Scientific Research Applications
1-Cyclopropyl-5-(2-hydroxy-5-methylbenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 1-Cyclopropyl-5-(2-hydroxy-5-methylbenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopropyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
- 1-Cyclopropyl-5-(2-hydroxy-4-methylbenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Uniqueness
1-Cyclopropyl-5-(2-hydroxy-5-methylbenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to the specific positioning of the hydroxy and methyl groups on the benzoyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in different interactions with molecular targets compared to similar compounds .
Properties
IUPAC Name |
1-cyclopropyl-5-(2-hydroxy-5-methylbenzoyl)-2-oxopyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-10-2-5-15(20)14(6-10)16(21)12-7-11(8-18)17(22)19(9-12)13-3-4-13/h2,5-7,9,13,20H,3-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOYOYDUVDTQBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)C2=CN(C(=O)C(=C2)C#N)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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